REACTION_CXSMILES
|
[Mg].F[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1Br.[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1>O1CCCC1>[C:11]12[CH2:10][C:14](=[CH:13][CH:12]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]2=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
organomagnesium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a round flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
a thermometer, a nitrogen inlet, a dropping funnel, and protected from atmospheric moisture by a calcium chloride tube
|
Type
|
CUSTOM
|
Details
|
25 cm' of a solution, prepared beforehand
|
Type
|
TEMPERATURE
|
Details
|
by heating the reaction mixture locally with a hairdryer
|
Type
|
ADDITION
|
Details
|
by dropwise addition of the remaining solution
|
Type
|
ADDITION
|
Details
|
The whole addition
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered at ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the ether phase is washed with ammonium chloride
|
Type
|
CUSTOM
|
Details
|
separated by gravity
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is then removed by evaporation under vacuum
|
Type
|
DISTILLATION
|
Details
|
The residue is then distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=12C3=C(C(=CC1)C2)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |